7-Fluoro-2-(methylthio)benzo[d]thiazole
Description
7-Fluoro-2-(methylthio)benzo[d]thiazole (CAS: 1175278-03-1) is a fluorinated benzothiazole derivative with the molecular formula C₈H₆FNS₂ and a molar mass of 199.27 g/mol . The compound features a benzothiazole core substituted with a fluorine atom at the 7-position and a methylthio (-SMe) group at the 2-position. Benzothiazoles are known for their diverse pharmacological and material science applications, including antitumor, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C8H6FNS2 |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
7-fluoro-2-methylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3 |
InChI Key |
QLMPHAHKGYNAQB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Data Table
Key Observations
Substituent Position: Fluorine at the 7-position (target compound) vs.
Functional Groups: Methylthio (-SMe) groups enhance lipophilicity compared to amino (-NH₂) or methoxy (-OMe) substituents, influencing pharmacokinetics .
Biological Activity : While the target compound lacks direct pharmacological data, structurally related halogenated benzothiazoles show promise in analgesic and antitumor applications .
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